6-(2,4-Dichlorophenoxy)pyridin-3-amine
Overview
Description
“6-(2,4-Dichlorophenoxy)pyridin-3-amine” is an organic compound with the molecular formula C11H8Cl2N2O . It is also known as DCPP.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an amine group and a dichlorophenoxy group . The molecular weight of the compound is 255.1 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Redox-Activated Amines in Synthesis
Redox-activated amines, like 6-(2,4-Dichlorophenoxy)pyridin-3-amine, play a crucial role in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds via metal-free photoredox catalysis. This approach, highlighted by the reaction of 2,4,6-triphenylpyridinium salts, allows for the scalable and chemoselective synthesis of functionalized alkynes and (E)-alkenes, demonstrating its potential in diversifying complex molecular frameworks under mild conditions (Ociepa et al., 2018).
C-H Functionalization with α,β-Unsaturated Carbonyl Compounds
The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another application area. This process, which involves carboxylic acid-promoted generation of conjugated azomethine ylides followed by 6π-electrocyclization, leads to the synthesis of ring-fused pyrrolines that can be readily oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Synthesis and Biological Activity of Naphthoxocine Derivatives
Novel synthesis protocols utilizing amine-based nucleophiles, including this compound, have led to the development of oxocine derivatives. These compounds exhibit promising activities for the treatment of cancer, influenza A, and microbial infections. Additionally, their thermodynamic parameters suggest potential applications in dye-sensitized solar cells (DSSCs) (Abozeid et al., 2019).
Phosphorescent Platinum Complexes
The reaction of amines with K2PtCl4 to produce C*N∧N-coordinated cycloplatinated compounds has been studied. These complexes, including those derived from N,N-diphenyl-2,2'-bipyridin-6-amine, show significant promise due to their structural properties and photophysics, offering insights into the development of materials with potential applications in light-emitting devices (Harris et al., 2013).
Nickel Oxidation States in Coordination Chemistry
Investigations into the stabilization of various nickel oxidation states using bis-Ni(II) complexes have revealed the influence of donor ligands on the coordination geometry and electronic properties. These studies contribute to our understanding of metal-ligand interactions and the potential for designing new catalytic or electronic materials (Chatterjee et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
6-(2,4-dichlorophenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKFQNAVTALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352826 | |
Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85686-48-2 | |
Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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